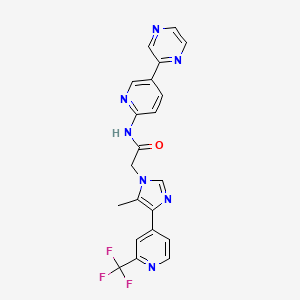

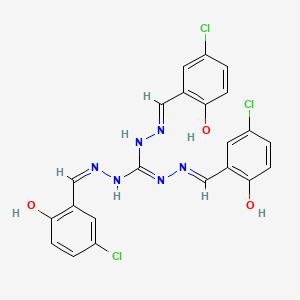

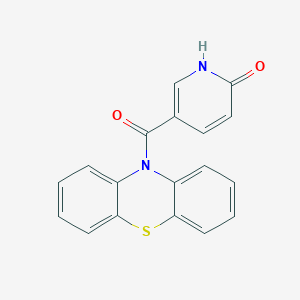

![molecular formula C41H74O3 B10857401 2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lipid Nanoparticle Lipid-7 is a type of lipid nanoparticle, a novel pharmaceutical drug delivery system. Lipid nanoparticles are composed of lipids and are used to encapsulate and deliver various bioactive molecules, such as small molecule inhibitors and vaccine components, to targeted cells and tissues. Lipid Nanoparticle Lipid-7 is particularly known for its ability to encapsulate nucleic acids, such as messenger RNA, small interfering RNA, and transfer RNA, and deliver them efficiently to specific locations in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lipid Nanoparticle Lipid-7 involves the use of ionizable lipids, cholesterol, phospholipids, and polyethylene glycol-conjugated lipids. The process typically includes the following steps:

Design and Mixing: The lipid components are dissolved in an organic solvent, while the nucleic acid cargo is dissolved in an aqueous buffer. .

Stability and Storage: The resulting lipid nanoparticles are stabilized and stored under specific conditions to maintain their integrity and efficacy.

Industrial Production Methods

Industrial production of Lipid Nanoparticle Lipid-7 involves scaling up the microfluidic mixing process to produce large quantities of lipid nanoparticles. This process ensures uniform particle size, high encapsulation efficiency, and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Lipid Nanoparticle Lipid-7 undergoes various chemical reactions, including:

Oxidation: The lipid components can undergo oxidation, leading to the formation of oxidized lipid species.

Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.

Substitution: Substitution reactions can take place, where one lipid component is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized lipids, reduced lipids, and substituted lipid species .

Scientific Research Applications

Lipid Nanoparticle Lipid-7 has a wide range of scientific research applications, including:

Chemistry: Used in the development of novel drug delivery systems and the study of lipid-based nanoparticles.

Biology: Employed in the delivery of genetic material to cells for gene editing and gene therapy.

Medicine: Utilized in the formulation of vaccines, such as messenger RNA-based vaccines for COVID-19.

Industry: Applied in the production of pharmaceuticals and the development of new therapeutic agents.

Mechanism of Action

Lipid Nanoparticle Lipid-7 exerts its effects through the following mechanisms:

Encapsulation and Protection: The lipid nanoparticle encapsulates the nucleic acid cargo, protecting it from enzymatic degradation.

Cellular Uptake: The lipid nanoparticle facilitates the uptake of the nucleic acid cargo by target cells.

Endosomal Escape: The lipid nanoparticle enables the escape of the nucleic acid cargo from endosomes into the cytosol, where it can exert its therapeutic effects.

Comparison with Similar Compounds

Lipid Nanoparticle Lipid-7 is compared with other similar compounds, such as liposomes and solid lipid nanoparticles:

Solid Lipid Nanoparticles: Solid lipid nanoparticles have a surfactant shell surrounding a core matrix composed of solid lipids, and are used for the encapsulation of hydrophobic and/or hydrophilic cargo.

Uniqueness

Lipid Nanoparticle Lipid-7 is unique due to its use of ionizable lipids, which allow for efficient encapsulation and delivery of nucleic acids while minimizing cytotoxicity .

List of Similar Compounds

- Liposomes

- Solid Lipid Nanoparticles

- Nanostructured Lipid Carriers

Properties

Molecular Formula |

C41H74O3 |

|---|---|

Molecular Weight |

615.0 g/mol |

IUPAC Name |

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol |

InChI |

InChI=1S/C41H74O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41(43-39-40(44-41)35-38-42)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,40,42H,3-10,15-16,21-39H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |

InChI Key |

XGGMAKMFLSZTIY-MAZCIEHSSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCO)CCCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCO)CCCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

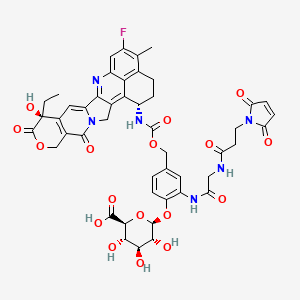

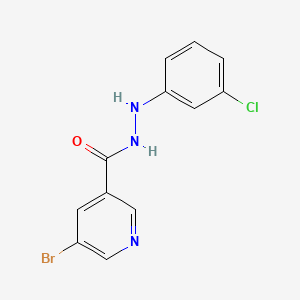

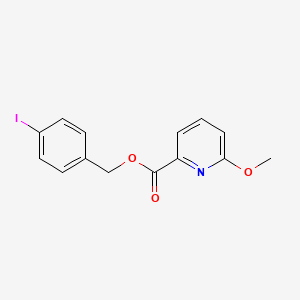

![[(1S,2R,3S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857353.png)

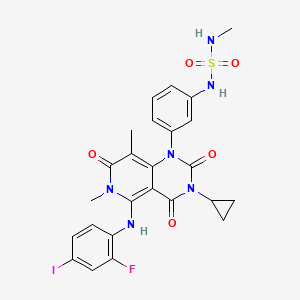

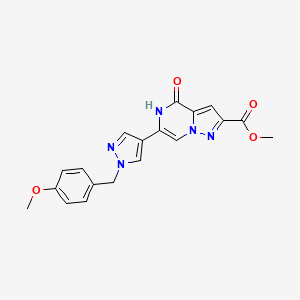

![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)

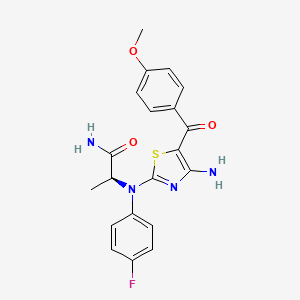

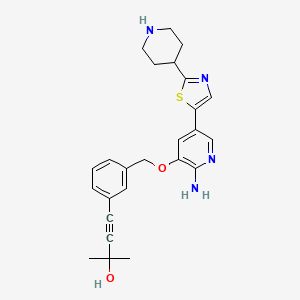

![1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole](/img/structure/B10857395.png)